BenchChemオンラインストアへようこそ!

tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate

SHP2 allosteric inhibition stereochemistry-activity relationship oncology drug discovery

tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate (CAS 2098564-18-0) is a chiral, Boc-protected spirocyclic amine building block featuring the 2-oxa-8-azaspiro[4.5]decane core with a (3S,4S)-configured 3-methyl substituent and a protected 4-amino group. This scaffold constitutes the essential pharmacophoric core of multiple clinical-stage and preclinical allosteric SHP2 (Src homology 2 domain-containing phosphatase inhibitors, including TNO155 (batoprotafib) and IACS-15414.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 2098564-18-0
Cat. No. B2640664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate
CAS2098564-18-0
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCC1C(C2(CCNCC2)CO1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3,(H,16,17)/t10-,11+/m0/s1
InChIKeyNAKXVJZOCXPVBD-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate (CAS 2098564-18-0): Chemical Class, Spirocyclic Scaffold Identity, and Procurement Context


tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate (CAS 2098564-18-0) is a chiral, Boc-protected spirocyclic amine building block featuring the 2-oxa-8-azaspiro[4.5]decane core with a (3S,4S)-configured 3-methyl substituent and a protected 4-amino group . This scaffold constitutes the essential pharmacophoric core of multiple clinical-stage and preclinical allosteric SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors, including TNO155 (batoprotafib) and IACS-15414 [1][2]. The compound serves as the direct synthetic precursor to the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine fragment, a chirally demanding intermediate whose absolute and relative stereochemistry is decisive for target engagement, biochemical potency, and downstream pharmacological properties in the SHP2 inhibitor class [1].

Why Generic Substitution Fails for tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate: Stereochemical Fidelity, Scaffold Regiochemistry, and Methyl Group Requirement


The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decane framework encoded in CAS 2098564-18-0 cannot be casually interchanged with regioisomeric, des-methyl, or stereoisomeric variants without demonstrably compromising downstream biological performance. X-ray crystallographic data confirm that the (3S,4S) configuration positions the 3-methyl group into a defined hydrophobic sub-pocket of the SHP2 allosteric tunnel, while the 2-oxa (rather than 1-oxa) regiochemistry correctly orients the ring oxygen for complementary polar contacts [1]. Compound 1 (3S,4S) in the TNO155 series achieved an SHP2 biochemical IC50 of 0.011 µM versus 0.071 µM for a matched (3R,4R) analogue, representing a ~6.5-fold potency erosion upon stereochemical inversion [2][3]. The des-methyl analogue (CAS 2098564-13-5) lacks this critical hydrophobic anchor entirely, resulting in a fundamental loss of shape complementarity within the validated allosteric site [1]. Consequently, procurement of any substitute lacking the precise (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decane configuration introduces a quantifiable risk of synthetic dead-end or biologically inactive downstream products.

Quantitative Differentiation Evidence for tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate (CAS 2098564-18-0) vs. Closest Analogs


Stereochemical Configuration (3S,4S) vs. (3R,4R): ~6.5-Fold SHP2 Potency Differential in Matched Molecular Contexts

The (3S,4S) absolute configuration encoded in the target compound is directly validated by biochemical potency comparisons of elaborated SHP2 inhibitors carrying this stereochemistry versus the enantiomeric (3R,4R) configuration. TNO155, which incorporates the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine fragment derived from CAS 2098564-18-0, exhibits an SHP2 biochemical IC50 of 0.011 µM [1]. In a structurally related pyrazine-based SHP2 inhibitor series, the matched (3R,4R) analogue 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one yielded an IC50 of 0.071 µM, representing a ~6.5-fold rightward shift in potency [2][3]. The (3S,4S) core is also shared by IACS-15414 (SHP2 IC50 122 nM) in a distinct chemotype . This consistency across diverse N-8 substituents demonstrates that the stereochemical identity of the spirocyclic core, and not merely the peripheral appendages, governs target engagement.

SHP2 allosteric inhibition stereochemistry-activity relationship oncology drug discovery

3-Methyl Substituent Presence vs. Absence: Critical Hydrophobic Anchor for SHP2 Allosteric Pocket Occupancy

The 3-methyl group on the tetrahydrofuran ring of the 2-oxa-8-azaspiro[4.5]decane scaffold is a pharmacophoric requirement for productive SHP2 allosteric tunnel occupation. X-ray co-crystal structures (PDB 7JVM, resolution 2.17 Å) of TNO155-bound SHP2 demonstrate that the (3S)-methyl substituent inserts into a complementary hydrophobic cavity defined by SHP2 residues Leu254, Gln257, and Pro491, establishing van der Waals contacts that anchor the entire spirocyclic scaffold within the allosteric tunnel [1]. The des-methyl analogue, (S)-tert-butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate (CAS 2098564-13-5), lacks this critical methyl group and consequently cannot achieve the same degree of shape complementarity or binding enthalpy . This class-level SAR is consistent across all disclosed SHP2 allosteric inhibitor series, wherein the 3-methyl-2-oxa-8-azaspiro[4.5]decane scaffold is universally retained in advanced leads while the des-methyl variant is absent from all clinical and late-preclinical candidates [2][3].

SHP2 allosteric inhibition structure-based drug design ligand binding pocket complementarity

2-Oxa-8-azaspiro[4.5]decane Regiochemistry vs. 1-Oxa-8-azaspiro[4.5]decane: Divergent Biological Target Landscapes

The 2-oxa-8-azaspiro[4.5]decane scaffold regiochemistry encoded in CAS 2098564-18-0 is specifically validated for SHP2 allosteric inhibition, whereas the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold has been historically exploited for sigma-1 receptor (σ1R) radioligands and FAAH (fatty acid amide hydrolase) inhibition [1][2][3]. 1-Oxa-8-azaspiro[4.5]decane derivatives, such as YM796 and YM954, were characterized as muscarinic M1 agonists in the 1990s, while more recently [18F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives were developed as σ1R PET imaging agents [1][2]. The FAAH inhibitor patent CA2741839 describes 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds [3]. Critically, no 1-oxa-8-azaspiro[4.5]decane derivative has been reported as a potent SHP2 allosteric inhibitor, indicating that the position of the ring oxygen atom dictates target engagement and selectivity profile [4]. A synthetic chemist substituting a 1-oxa regioisomeric building block would therefore be redirected toward an entirely different biological target space.

scaffold regiochemistry target selectivity SHP2 vs. sigma-1 vs. FAAH

Clinical-Stage Pathway Validation: TNO155 (Batoprotafib) and IACS-15414 as Direct Downstream Products of the (3S,4S) Core

The target compound CAS 2098564-18-0 is the direct Boc-protected synthetic precursor to the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine fragment that constitutes the essential chiral amine core of TNO155 (batoprotafib, Novartis) and IACS-15414 (MD Anderson Cancer Center) [1][2]. TNO155 is a first-in-class, orally bioavailable allosteric SHP2 inhibitor that has advanced to clinical trials for advanced solid tumors (NCT03114319, NCT04000529) [3]. IACS-15414 has demonstrated potent suppression of MAPK pathway signaling and tumor growth in RTK-activated and KRAS-mutant xenograft models in vivo, achieving oral bioavailability with an SHP2 biochemical IC50 of 122 nM [2]. Both inhibitors depend on the absolute (3S,4S) stereochemistry of the spirocyclic core. No alternative spirocyclic building block has yielded an SHP2 inhibitor of comparable clinical advancement. The synthesis of TNO155 proceeds via diastereoselective reduction of a tert-butanesulfinimide intermediate, with the Boc-protected amine serving as the key intermediate prior to N-8 functionalization . This establishes CAS 2098564-18-0 as a procurement-critical intermediate for pharmaceutical development programs targeting the SHP2 allosteric site.

clinical-stage SHP2 inhibitor TNO155 pharmaceutical intermediate procurement

High-Confidence Application Scenarios for tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate (CAS 2098564-18-0) Grounded in Quantitative Evidence


Synthesis of Clinical-Stage Allosteric SHP2 Inhibitors (TNO155/Batoprotafib and Structural Analogues)

The primary and highest-confidence application of CAS 2098564-18-0 is as the chirally pure Boc-protected intermediate for constructing TNO155 and related allosteric SHP2 inhibitors. Following Boc deprotection, the liberated (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is functionalized at the N-8 position via palladium-catalyzed S–C coupling with heteroaryl halides to install the pyrazine-thioether-pyridine warhead characteristic of TNO155 . TNO155 achieves an SHP2 biochemical IC50 of 0.011 µM, cellular pERK inhibition in KYSE520 cells with an IC50 of 0.008 µM, and oral antitumor efficacy in xenograft models [1]. This scenario is supported by direct structural evidence (PDB 7JVM) and published synthetic methodology [2].

Construction of Pyrimidinone-Based SHP2 Inhibitors (IACS-15414 Series)

CAS 2098564-18-0 serves as the critical stereochemically defined building block for IACS-15414 and its analogues, a structurally distinct class of SHP2 allosteric inhibitors incorporating a pyrimidinone warhead at the N-8 position. IACS-15414 achieves an SHP2 IC50 of 122 nM with oral bioavailability and in vivo suppression of MAPK signaling in both RTK-activated and KRAS-mutant xenograft models [3]. The preservation of the (3S,4S) core stereochemistry across both the TNO155 (pyrazine) and IACS-15414 (pyrimidinone) chemotypes demonstrates that this building block is a versatile entry point for diverse SHP2 inhibitor programs [3].

Medicinal Chemistry SAR Exploration Around the SHP2 Allosteric Tunnel

The Boc-protected amine in CAS 2098564-18-0 enables orthogonal protection strategies: the Boc group can be selectively removed under acidic conditions while leaving the spirocyclic core and 3-methyl stereocenter intact, permitting late-stage diversification at N-8. This has been exploited in multiple SHP2 inhibitor programs (Novartis, MD Anderson, Jacobio, Relay Therapeutics) to explore diverse heteroaryl substituents while maintaining the validated (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decane pharmacophore. The scaffold has yielded SHP2 inhibitors spanning a potency range from 0.011 µM (TNO155) to 0.122 µM (IACS-15414) to 0.036 µM (SHP389) [1][3], enabling tunable potency for different therapeutic contexts.

Chiral Spirocyclic Fragment Library Construction for Phosphatase-Targeted Drug Discovery

Beyond its immediate role in SHP2 inhibitor synthesis, CAS 2098564-18-0 represents a privileged, three-dimensionally complex chiral fragment that is increasingly valued in fragment-based drug discovery (FBDD) campaigns targeting phosphatases and other difficult-to-drug protein classes. The spirocyclic scaffold provides a defined exit vector geometry (confirmed by the 2.17 Å resolution structure in PDB 7JVM) that projects substituents into complementary protein sub-pockets [2]. Unlike achiral or racemic spirocyclic building blocks, the enantiopure (3S,4S) form eliminates the need for chiral chromatography at later stages and ensures consistent SAR interpretation across fragment elaboration campaigns [4].

Quote Request

Request a Quote for tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.